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Compound of Interest

Compound Name: Scandine N-oxide

Cat. No.: B15588786 Get Quote

Scandine N-oxide: A Physicochemical
Characterization
For Researchers, Scientists, and Drug Development Professionals

Abstract
Scandine N-oxide is a naturally occurring alkaloid isolated from the plant Melodinus fusiformis.

[1][2] As a member of the broader class of alkaloid N-oxides, it holds potential interest for

further investigation in medicinal chemistry and drug development. This technical guide

provides a summary of the currently available physicochemical properties of Scandine N-
oxide. It is important to note that while computational data is accessible, detailed experimental

characterization of this specific compound is not widely available in published literature. This

document compiles the known information and presents generalized experimental protocols for

the determination of key physicochemical parameters for this class of compounds.

Core Physicochemical Properties
While specific experimental data for Scandine N-oxide is limited, a profile can be constructed

from computational models and data available for similar compounds.
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IUPAC Name: methyl (1S,10R,12S,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-

azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[3]

Synonyms: Scandine Nb-oxide[3]

CAS Number: 140701-69-5[3]

Molecular Formula: C₂₁H₂₂N₂O₄[3]

Molecular Weight: 366.4 g/mol [3]

Appearance: Commercially available as a powder.

Computed Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties of

Scandine N-oxide, primarily sourced from the PubChem database. These values are

estimations and await experimental verification.

Property Value Source

Molecular Weight 366.4 g/mol PubChem[3]

XLogP3 1.9 PubChem[3]

Hydrogen Bond Donor Count 1 PubChem[3]

Hydrogen Bond Acceptor

Count
4 PubChem[3]

Rotatable Bond Count 1 PubChem

Exact Mass 366.15795719 Da PubChem[3]

Monoisotopic Mass 366.15795719 Da PubChem[3]

Topological Polar Surface Area 73.5 Å² PubChem[3]

Heavy Atom Count 27 PubChem

Formal Charge 0 PubChem

Complexity 765 PubChem[3]
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Note: These properties are computationally derived and have not been experimentally

confirmed.

Experimental Data (Limited Availability)
As of the date of this publication, specific, experimentally determined data for the following

properties of Scandine N-oxide have not been found in a comprehensive search of scientific

literature and chemical databases:

Melting Point

Boiling Point

Quantitative Solubility in various solvents

pKa

X-ray Crystallography Data

Detailed Spectroscopic Data (¹H-NMR, ¹³C-NMR, FT-IR, UV-Vis)

General Experimental Protocols for Alkaloid N-
Oxide Characterization
In the absence of specific protocols for Scandine N-oxide, the following established

methodologies for the physicochemical characterization of novel alkaloids can be adapted.
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Compound Acquisition

Structural Elucidation

Physicochemical Property Determination

Isolation from Melodinus fusiformis

NMR Spectroscopy (1H, 13C, 2D)

Chemical Synthesis

Mass Spectrometry (HRMS)

X-ray Crystallography

Melting Point Determination

Solubility Assay

pKa Measurement

Spectroscopic Analysis (IR, UV-Vis)

Click to download full resolution via product page

Caption: Workflow for the characterization of Scandine N-oxide.
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Determination of Melting Point
Methodology: Capillary melting point method.

Apparatus: Digital melting point apparatus.

Procedure:

A small, dry sample of Scandine N-oxide is packed into a capillary tube.

The tube is placed in the heating block of the apparatus.

The temperature is raised at a controlled rate.

The temperature range from the appearance of the first liquid droplet to the complete

melting of the solid is recorded as the melting point.

Solubility Determination (Shake-Flask Method)
Methodology: The shake-flask method is a standard for determining thermodynamic

solubility.

Procedure:

An excess amount of Scandine N-oxide is added to a known volume of a specific solvent

(e.g., water, ethanol, DMSO) in a sealed vial.

The vials are agitated in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient duration (typically 24-48 hours) to reach equilibrium.

The suspension is then filtered or centrifuged to remove undissolved solid.

The concentration of Scandine N-oxide in the clear supernatant is determined using a

validated analytical method, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV).

The solubility is expressed in units such as mg/mL or µM.
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pKa Determination (Potentiometric Titration)
Methodology: Potentiometric titration is a common method for determining the pKa of

ionizable compounds.

Procedure:

A precise amount of Scandine N-oxide is dissolved in a suitable solvent (often a co-

solvent system like water-methanol).

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

incrementally added to the sample solution.

The pH of the solution is measured after each addition of the titrant using a calibrated pH

meter.

A titration curve (pH versus volume of titrant added) is generated.

The pKa is determined from the inflection point of the titration curve.

Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To confirm the chemical structure and purity of the compound.

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are

analyzed to assign protons and carbons to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Purpose: To identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a

suitable solvent.
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Analysis: The absorption bands are correlated to specific vibrational modes of functional

groups (e.g., C=O, N-O, C-H, C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Purpose: To determine the wavelengths of maximum absorbance (λmax), which is

characteristic of the chromophores in the molecule.

Solvent: A UV-transparent solvent in which the compound is soluble (e.g., methanol,

ethanol, acetonitrile).

Analysis: The absorbance spectrum is recorded, and the λmax values and corresponding

molar absorptivity (ε) are determined.

Signaling Pathways and Biological Activity
A review of the current literature did not yield any specific information regarding the signaling

pathways modulated by Scandine N-oxide or its detailed biological activity. Further research is

required to elucidate its pharmacological profile.

Logical Relationships in Analysis
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Caption: Logical flow for the physicochemical analysis of a compound.

Conclusion
Scandine N-oxide is a defined chemical entity with a known structure. However, there is a

notable gap in the publicly available, experimentally determined physicochemical data for this

compound. The computational data provides a preliminary profile, but for applications in
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research and drug development, rigorous experimental characterization is essential. The

generalized protocols provided herein offer a framework for obtaining this critical information.

Future studies are warranted to fully characterize the physicochemical properties and biological

activities of Scandine N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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